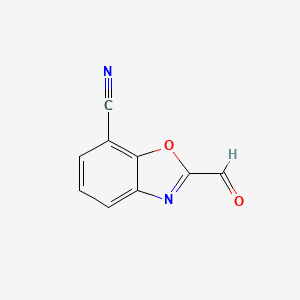
2-Formyl-1,3-benzoxazole-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Formyl-1,3-benzoxazole-7-carbonitrile: is a heterocyclic aromatic compound that features a benzoxazole core with formyl and carbonitrile substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Formyl-1,3-benzoxazole-7-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde under acidic or basic conditions. Various catalysts, such as metal catalysts or nanocatalysts, can be employed to enhance the reaction efficiency .
Industrial Production Methods: In an industrial setting, the production of benzoxazole derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 2-Formyl-1,3-benzoxazole-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: 2-Carboxy-1,3-benzoxazole-7-carbonitrile.
Reduction: 2-Formyl-1,3-benzoxazole-7-amine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Formyl-1,3-benzoxazole-7-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized benzoxazole derivatives .
Biology and Medicine: This compound has shown potential in medicinal chemistry for the development of antimicrobial, antifungal, and anticancer agents. Its unique structure allows it to interact with biological targets effectively .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications .
Mechanism of Action
The mechanism of action of 2-Formyl-1,3-benzoxazole-7-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can engage in π-π stacking or hydrogen bonding with biological molecules, leading to inhibition or activation of specific pathways. The formyl and carbonitrile groups further enhance its binding affinity and specificity .
Comparison with Similar Compounds
- 2-Formyl-1,3-benzoxazole-5-carbonitrile
- 2-Formyl-1,3-benzoxazole-6-carbonitrile
- 2-Formyl-1,3-benzoxazole-4-carbonitrile
Comparison: Compared to its analogs, 2-Formyl-1,3-benzoxazole-7-carbonitrile exhibits unique reactivity and binding properties due to the position of the formyl and carbonitrile groups. This positional difference can significantly impact its chemical behavior and biological activity .
Properties
Molecular Formula |
C9H4N2O2 |
|---|---|
Molecular Weight |
172.14 g/mol |
IUPAC Name |
2-formyl-1,3-benzoxazole-7-carbonitrile |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-2-1-3-7-9(6)13-8(5-12)11-7/h1-3,5H |
InChI Key |
LLBRKOHJRIJEAW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)C=O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[5-Chloro-4-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14846958.png)











